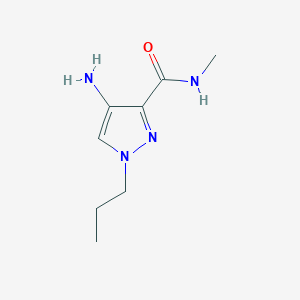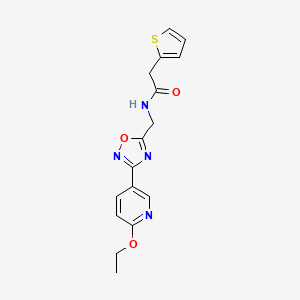
3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Chloro-6-fluorobenzoic acid” is a two-fold halogenated derivative of benzoic acid . It’s used in research and development but not for medicinal or household use .
Synthesis Analysis
While specific synthesis methods for “3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid” were not found, the Sandmeyer reaction is a well-known method used for the conversion of an aryl amine to an aryl halide . This reaction could potentially be used in the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of a related compound, “2-Chloro-6-fluorophenylboronic acid”, has been analyzed . Its molecular formula is C6H5BClFO2 and it has a molecular weight of 174.365 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2-Chloro-6-fluorophenylboronic acid”, have been analyzed. It has a molecular weight of 174.36 g/mol and its InChI Key is NXSZSZJWZVLHAY-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Synthetic Applications and Methodologies
- The compound has been used in synthetic chemistry for the preparation of various biologically active molecules, demonstrating its utility in creating complex structures with potential pharmaceutical applications. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, showcases its relevance in drug synthesis, offering a rapid and efficient method with a total yield of 63.69% over two steps (Zhang et al., 2019).
Pharmacological Research
- In pharmacological research , derivatives of this compound have been explored for their antibacterial properties. For instance, fluorine-containing thiadiazolotriazinones, synthesized from derivatives including 2,4-dichloro-5-fluorophenyl groups, have been evaluated as potential antibacterial agents, highlighting the compound's role in developing new antimicrobial drugs (Holla et al., 2003).
Material Science
- In material science , the compound's derivatives have been utilized in the development of ferroelectric liquid crystals (FLCs), contributing to advancements in display technologies. A series of FLCs synthesized from alpha-halo acids derived from L-isoleucine, containing chloro and fluoro substituents, showed varying phase behaviors and spontaneous polarization, underscoring the compound's importance in creating materials with specific electro-optical properties (Dingemans et al., 1998).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-11(6-14,10(15)16)5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQORKNISIHNFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1Cl)F)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

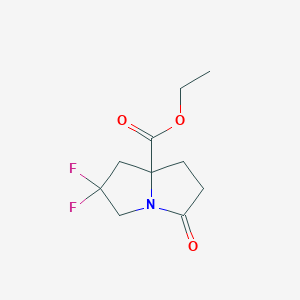
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2753525.png)
![N-(cyanomethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2753526.png)
![N-(2,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2753527.png)

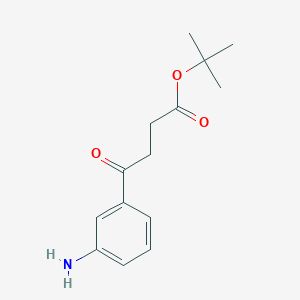
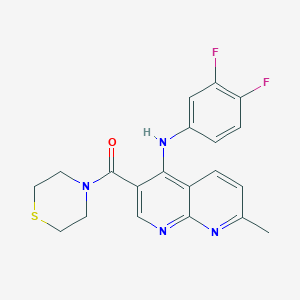
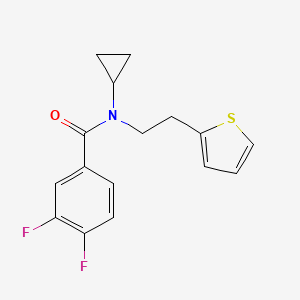
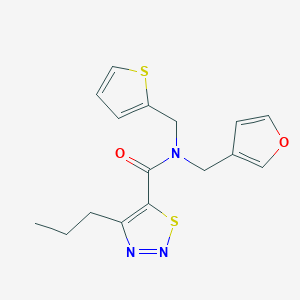
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2753538.png)
![2,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)
